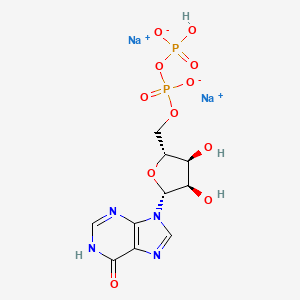
イノシン5'-二リン酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Inosine-5’-diphosphoric acid disodium salt is a naturally occurring nucleotide that plays a crucial role in various metabolic pathways. It consists of an inosine base linked to a diphosphate group and two sodium ions. This compound is involved in nucleic acid synthesis and energy transfer processes, making it a vital intermediate in cellular functions .
科学的研究の応用
Inosine-5’-diphosphoric acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in studying metabolic pathways and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: It is used in the production of flavor enhancers and as a component in certain biochemical assays .
作用機序
Target of Action
Inosine-5’-diphosphoric acid disodium salt, also known as Inosine-5’-diphosphate disodium salt, primarily targets the synthesis of nucleic acids, such as DNA and RNA . It acts as a building block, providing the necessary components for the construction of these essential biomolecules .
Mode of Action
The interaction of Inosine-5’-diphosphoric acid disodium salt with its targets is fundamental to cellular processes. It serves as a precursor for the synthesis of nucleic acids during DNA replication and RNA transcription .
Biochemical Pathways
Inosine-5’-diphosphoric acid disodium salt plays a vital role in various physiological processes within the human body . It is a critical intermediate in metabolic pathways, especially those involved in nucleic acid synthesis and energy transfer .
Result of Action
The molecular and cellular effects of Inosine-5’-diphosphoric acid disodium salt’s action are primarily seen in its role as a precursor for the synthesis of nucleic acids . It provides the necessary components for the construction of DNA and RNA, which are essential for various cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
Inosine-5’-diphosphoric acid disodium salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of inosine-5’-diphosphoric acid disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in nutrient-rich media, where they produce inosine monophosphate. This intermediate is then enzymatically converted to inosine-5’-diphosphoric acid disodium salt. The final product is isolated and purified using techniques such as ion-exchange chromatography .
化学反応の分析
Types of Reactions
Inosine-5’-diphosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to inosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions
Major Products
Oxidation: Inosine-5’-triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various substituted inosine derivatives
類似化合物との比較
Similar Compounds
- Inosine-5’-monophosphate disodium salt
- Guanosine-5’-diphosphate sodium salt
- Adenosine-5’-triphosphate disodium salt
Uniqueness
Inosine-5’-diphosphoric acid disodium salt is unique due to its specific role in both nucleic acid synthesis and energy transfer. Unlike inosine-5’-monophosphate, which is primarily involved in nucleotide synthesis, inosine-5’-diphosphoric acid disodium salt also participates in energy metabolism. Compared to guanosine-5’-diphosphate and adenosine-5’-triphosphate, it has distinct biochemical properties that make it suitable for specific research and industrial applications .
特性
CAS番号 |
54735-61-4 |
|---|---|
分子式 |
C10H12N4Na2O11P2 |
分子量 |
472.15 g/mol |
IUPAC名 |
disodium;(2R,3S,4R,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(6-oxo-1H-purin-9-yl)oxolane-3,4-diolate |
InChI |
InChI=1S/C10H12N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q-2;2*+1/t4-,6-,7-,10-;;/m1../s1 |
InChIキー |
VNWWTAAOJQXDNS-IDIVVRGQSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















